molecular formula C25H31F3O5S B585776 Fluticasone propionate-d5 CAS No. 1093258-28-6

Fluticasone propionate-d5

カタログ番号: B585776
CAS番号: 1093258-28-6
分子量: 505.604
InChIキー: WMWTYOKRWGGJOA-AMTWIDTLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluticasone propionate-d5 is a deuterated form of fluticasone propionate, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of asthma, allergic rhinitis, and various dermatological conditions. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of fluticasone propionate due to its stable isotope labeling.

生化学分析

Biochemical Properties

Fluticasone Propionate-d5, like its parent compound Fluticasone Propionate, is a selective glucocorticoid receptor agonist . It has an absolute affinity (KD) of 0.5 nM . It shows little or no activity at other steroid receptors . The interaction with the glucocorticoid receptor plays a crucial role in its anti-inflammatory effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to potently inhibit T lymphocyte proliferation, cytokine generation, and eosinophilic airway inflammation . It also promotes secretory leucocyte protease inhibitor production and eosinophil apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the glucocorticoid receptor . This binding activates the glucocorticoid receptor, leading to a series of downstream effects that culminate in its anti-inflammatory action . It inhibits nuclear factor kappa b, and inhibits lung eosinophilia in rats .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been shown to reduce airway eosinophilia by 74%, 82%, or 81% when administered at dosages of 44, 110, or 220 micrograms every 12 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on feline asthma, this compound administered at dosages of 44, 110, or 220 micrograms every 12 hours reduced airway eosinophilia by 74%, 82%, or 81%, respectively .

Metabolic Pathways

This compound, like Fluticasone Propionate, undergoes rapid hepatic biotransformation . The principal metabolite formed is a 17β-carboxylic acid derivative . This metabolism is largely attributed to cytochrome P450 3A4 .

Transport and Distribution

This compound, being a highly lipophilic molecule, has good uptake, binding, and retention characteristics in human lung tissue . This lipophilicity plays a crucial role in its transport and distribution within cells and tissues .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of fluticasone propionate-d5 involves the incorporation of deuterium atoms into the fluticasone propionate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the starting materials followed by the standard synthetic procedures used for fluticasone propionate. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced catalytic systems to achieve high yields and purity. The production process is carefully monitored to ensure the consistent incorporation of deuterium atoms and to minimize any potential impurities.

化学反応の分析

Types of Reactions

Fluticasone propionate-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed to understand the compound’s metabolic pathways and potential therapeutic effects.

科学的研究の応用

Pharmacokinetic Studies

Fluticasone propionate-d5 is instrumental in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking within biological systems. This capability is crucial for understanding how fluticasone propionate behaves in vivo, particularly concerning absorption, distribution, metabolism, and excretion (ADME).

Key Findings:

  • Bioavailability Assessment: Studies have shown that intranasal bioavailability of fluticasone propionate is less than 2%, with a significant portion being swallowed during administration. This low systemic exposure reduces the risk of side effects typically associated with systemic corticosteroids .
  • Biodistribution Studies: Research indicates that formulations incorporating fluticasone propionate in liposomes exhibit significantly higher accumulation in lung tissues compared to free fluticasone propionate. This suggests enhanced pulmonary delivery methods can improve therapeutic outcomes for asthma patients .

Therapeutic Applications

This compound is primarily used in the context of respiratory diseases, particularly asthma and rhinitis. Its application extends to evaluating new formulations and combinations aimed at improving patient outcomes.

Clinical Indications:

  • Asthma Management: Fluticasone propionate is recognized as a first-line treatment for asthma due to its efficacy in reducing inflammation and controlling symptoms. The introduction of this compound allows researchers to study the drug's effects on eosinophil apoptosis and inflammatory pathways more closely .
  • Allergic Rhinitis Treatment: The compound is also utilized in assessing the effectiveness of nasal sprays for allergic rhinitis, highlighting its role in managing both seasonal and perennial allergies .

Innovative Drug Delivery Systems

The use of this compound has led to advancements in drug delivery systems that aim to enhance the efficacy of treatments while minimizing side effects.

Developments:

  • Exhalation Delivery Systems: Recent innovations include devices that utilize exhalation delivery systems to target drug delivery directly to sinonasal regions, which are often challenging to reach with traditional nasal sprays. This targeted approach improves therapeutic efficacy for patients suffering from chronic rhinosinusitis .
  • Nanoparticle Formulations: Research into nanoparticle formulations containing fluticasone propionate has shown promise in enhancing drug solubility and stability, leading to improved lung deposition when administered via inhalation .

Case Studies

Numerous case studies have highlighted the utility of this compound in clinical settings:

  • Bioequivalence Studies: A study comparing generic formulations of nebulized fluticasone propionate demonstrated bioequivalence with established products, confirming their safety and efficacy for asthma patients .
  • Longitudinal Observational Studies: Observational studies have documented the long-term benefits of inhaled fluticasone propionate on lung function and quality of life among asthmatic patients, providing valuable insights into its chronic use .

類似化合物との比較

Fluticasone propionate-d5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Fluticasone propionate: The non-deuterated form used in clinical settings.

    Fluticasone furoate: Another glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.

    Budesonide: A glucocorticoid with similar anti-inflammatory effects but different chemical structure and pharmacokinetics.

This compound’s uniqueness lies in its application in research, allowing for detailed studies of fluticasone propionate’s pharmacokinetics and metabolism, which are not possible with the non-deuterated form.

生物活性

Fluticasone propionate-d5 is a deuterated derivative of fluticasone propionate, a potent synthetic glucocorticoid primarily used for its anti-inflammatory and immunosuppressive properties. This compound is extensively studied for its biological activity, particularly in the context of asthma, allergic rhinitis, and various inflammatory conditions.

Overview of this compound

  • Chemical Structure : this compound is characterized by the addition of deuterium atoms, which enhances its stability and allows for precise tracking in pharmacokinetic studies.
  • CAS Number : 1093258-28-6
  • Molecular Formula : C25_{25}H26_{26}D5_5F3_3O5_5S
  • Molecular Weight : 505.60 g/mol

This compound functions primarily as a selective agonist for glucocorticoid receptors. Upon binding to these receptors, it initiates a cascade of anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : The compound suppresses the expression of various pro-inflammatory cytokines and chemokines through the inhibition of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) pathways.
  • Cellular Effects : this compound has been shown to inhibit T lymphocyte proliferation and cytokine generation, significantly reducing eosinophilic airway inflammation .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption : The bioavailability varies significantly based on the route of administration; inhaled formulations show approximately 9% bioavailability, while intranasal and oral routes exhibit much lower figures (<2% and <1%, respectively) .
  • Distribution : The volume of distribution is approximately 577 L following intravenous administration, indicating extensive tissue uptake .
  • Metabolism : Primarily metabolized by cytochrome P450 3A4, this compound is cleared from the body with less than 5% excreted in urine .
  • Half-life : The half-life ranges from 7.8 hours (intravenous) to approximately 10.8 hours (inhalation) .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings:

  • Asthma Management : In a study involving adults with mild to moderate asthma, fluticasone propionate demonstrated significant improvements in lung function and symptom control compared to placebo. Patients receiving higher doses showed marked reductions in nighttime awakenings and albuterol use .
Dosage (µg)% Patients Removed from StudyMean FEV1 Improvement
Placebo63%-
2523%+12%
10013%+20%
5004%+30%

Case Studies

Several case studies highlight the effectiveness of this compound in managing inflammatory conditions:

  • Liposomal Delivery Systems : Research has shown that liposomal formulations significantly enhance the accumulation of fluticasone in lung tissues compared to free drug formulations, achieving up to 30 times higher concentrations within hours post-administration .
  • Cyclodextrin Complexes : Studies exploring fluticasone complexed with hydroxypropyl-γ-cyclodextrin revealed improved pulmonary delivery profiles, further establishing the compound's efficacy in targeted therapies .

特性

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTYOKRWGGJOA-AMTWIDTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101416
Record name S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093258-28-6
Record name S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093258-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。